1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a research chemical with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain. It is primarily used in scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylboronic acid and cyclobutanone.
Suzuki-Miyaura Coupling: The 3-fluorophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclobutanone to form the intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination with 3-methyl-1-butylamine to yield the final product.
Chemical Reactions Analysis
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been established.
Industry: Its applications in industrial settings are limited, primarily due to its specialized nature.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The fluorophenyl group is known to engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The butylamine chain may participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds:
1-[3-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride: This compound has a similar structure but differs in the length and branching of the alkyl chain.
Cyclobutanemethanamine, 1-(3-fluorophenyl)-α-(2-methylpropyl): Another structurally related compound, differing in the position of the methyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22FN |
---|---|
Molecular Weight |
235.34 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22FN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3 |
InChI Key |
CCRWBGORPVPCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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